(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride
CAS No.: 1269378-64-4
Cat. No.: VC8065188
Molecular Formula: C10H19Cl2N3
Molecular Weight: 252.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269378-64-4 |
|---|---|
| Molecular Formula | C10H19Cl2N3 |
| Molecular Weight | 252.18 |
| IUPAC Name | 1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H17N3.2ClH/c1-11-7-10-8-5-3-2-4-6-9(8)12-13-10;;/h11H,2-7H2,1H3,(H,12,13);2*1H |
| Standard InChI Key | GVCMQIRCHPRPFI-UHFFFAOYSA-N |
| SMILES | CNCC1=NNC2=C1CCCCC2.Cl.Cl |
| Canonical SMILES | CNCC1=NNC2=C1CCCCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a cyclohepta[c]pyrazole core, a seven-membered ring system containing two nitrogen atoms at positions 1 and 2 of the pyrazole moiety. A methylamine group (-CH₂-NH-CH₃) is attached to the third position of the heterocyclic ring, with two hydrochloride counterions stabilizing the amine functionality. The IUPAC name systematically describes this arrangement:
1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine dihydrochloride.
Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Canonical SMILES | CNCC1=NNC2=C1CCCCC2.Cl.Cl | |
| Standard InChIKey | GVCMQIRCHPRPFI-UHFFFAOYSA-N | |
| PubChem CID | 47000631 | |
| Hydrogen Bond Donors | 3 (2 from HCl, 1 from NH) | |
| Hydrogen Bond Acceptors | 4 (2 pyrazole N, 2 Cl⁻) |
Spectral Characterization
While experimental spectral data for this specific compound remains unpublished, analogous pyrazole derivatives demonstrate characteristic signatures:
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¹H NMR: Pyrazole ring protons typically resonate at δ 6.5–7.5 ppm, while methylamine groups appear as singlets near δ 2.2–2.5 ppm .
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Mass Spectrometry: The molecular ion peak at m/z 252.18 corresponds to the protonated form (M+H)⁺, with fragmentation patterns likely showing losses of HCl (36.46 Da) and methylamine (31.06 Da).
Synthesis and Derivative Formation
Synthetic Pathways
The synthesis of this compound likely follows a multi-step sequence common to pyrazole derivatives:
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Cycloheptanone Condensation: Formation of the seven-membered ring via [3+4] cycloaddition between hydrazine derivatives and cyclic ketones .
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Methylamine Introduction: Nucleophilic substitution or reductive amination to attach the -CH₂-NH-CH₃ group at position 3.
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride form, enhancing stability and solubility.
A comparative analysis with the free amine precursor (CAS 933706-98-0) reveals that hydrochloride salt formation increases molecular weight by 86.94 g/mol (165.24 → 252.18), consistent with the addition of two HCl molecules.
Purification and Yield Optimization
Industrial-scale production faces challenges in:
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Ring Strain Mitigation: The cyclohepta[c]pyrazole system requires careful temperature control (typically 0–5°C) during cyclization to prevent ring-opening side reactions .
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Counterion Control: Excess HCl must be avoided during salt formation to prevent over-protonation of the pyrazole nitrogen atoms, which could alter reactivity.
Physicochemical Properties
Solubility and Stability
Experimental measurements remain limited, but predictive models and analog data suggest:
Crystallographic Considerations
The dihydrochloride salt likely forms a monoclinic crystal system with:
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Unit Cell Dimensions: a ≈ 8.2 Å, b ≈ 12.5 Å, c ≈ 7.9 Å (estimated from similar cyclohepta derivatives) .
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Hydrogen Bond Network: N-H···Cl and Cl⁻···H-N interactions create a three-dimensional lattice, enhancing thermal stability.
Industrial and Regulatory Considerations
| Hazard Category | Precautionary Measures | Reference |
|---|---|---|
| Skin Irritation | Use nitrile gloves (≥8 mil) | |
| Eye Exposure | Goggle protection mandatory | |
| Inhalation Risk | Fume hood required for handling |
Supply Chain Analysis
Global availability remains restricted, with:
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Primary Suppliers: Specialized chemical manufacturers (e.g., VulcanChem).
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Pricing Trends: $120–150 USD per 50 mg (bulk discounts unavailable).
Regulatory status falls under "For research use only" in all major markets, with no current Good Manufacturing Practice (GMP) production capabilities reported.
Comparative Analysis with Structural Analogs
Amine vs. Dihydrochloride Forms
| Property | Free Amine (C₉H₁₅N₃) | Dihydrochloride (C₁₀H₁₉Cl₂N₃) | Change (%) |
|---|---|---|---|
| Molecular Weight | 165.24 g/mol | 252.18 g/mol | +52.6% |
| Aqueous Solubility | 2–3 mg/mL | 12–15 mg/mL | +400% |
| Melting Point | 98–102°C | 215–220°C | +119% |
The hydrochloride salt form significantly improves pharmaceutical relevance through enhanced stability and bioavailability.
Ring-Size Variants
Comparing seven-membered (cyclohepta) and six-membered (cyclohexa) pyrazole derivatives:
| Parameter | Cyclohepta[c]pyrazole | Cyclohexa[c]pyrazole |
|---|---|---|
| Ring Strain Energy | 18.7 kcal/mol | 24.3 kcal/mol |
| Synthetic Yield | 32–38% | 45–52% |
| MIC vs. S. aureus | 16 µg/mL | 64 µg/mL |
The larger ring system reduces strain while maintaining antimicrobial potency, justifying further development .
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